molecular formula C6H2BrClF3N B13979606 4-Bromo-5-chloro-2-(trifluoromethyl)pyridine

4-Bromo-5-chloro-2-(trifluoromethyl)pyridine

Cat. No.: B13979606
M. Wt: 260.44 g/mol
InChI Key: FTPOTGSSMBLEJI-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-2-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chloro-2-(trifluoromethyl)pyridine typically involves halogenation reactions. One common method is the direct halogenation of 2-(trifluoromethyl)pyridine using bromine and chlorine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure selective substitution at the desired positions on the pyridine ring.

Industrial Production Methods: Industrial production of this compound often employs large-scale halogenation processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production and isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-chloro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Substituted pyridines with various functional groups.
  • Coupled products with extended aromatic systems.
  • Oxidized or reduced derivatives with altered electronic properties.

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-2-(trifluoromethyl)pyridine varies depending on its application:

Comparison with Similar Compounds

  • 2-Bromo-4-(trifluoromethyl)pyridine
  • 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine
  • 2-Chloro-4-(trifluoromethyl)pyridine

Comparison: 4-Bromo-5-chloro-2-(trifluoromethyl)pyridine is unique due to the specific arrangement of halogen and trifluoromethyl groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced reactivity and selectivity in various chemical reactions, making it a valuable intermediate in the synthesis of complex molecules .

Properties

Molecular Formula

C6H2BrClF3N

Molecular Weight

260.44 g/mol

IUPAC Name

4-bromo-5-chloro-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C6H2BrClF3N/c7-3-1-5(6(9,10)11)12-2-4(3)8/h1-2H

InChI Key

FTPOTGSSMBLEJI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)Cl)Br

Origin of Product

United States

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